Ceftazidime - 72558-82-8

Ceftazidime

Catalog Number: EVT-263484
CAS Number: 72558-82-8
Molecular Formula: C22H22N6O7S2
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftazidime is a bactericidal, third-generation cephalosporin antibiotic. [, ] It is classified as a β-lactam antibiotic due to the presence of a β-lactam ring in its molecular structure. [, ] In scientific research, Ceftazidime is primarily used as a tool to study bacterial resistance mechanisms, explore novel antibiotic combinations, and investigate the pharmacokinetics of β-lactam antibiotics.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the biosynthesis of bacterial cell wall peptidoglycan. [] It binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan synthesis. [, ] This disruption of cell wall integrity leads to bacterial growth inhibition or cell lysis and death. []

Physical and Chemical Properties Analysis

Ceftazidime is administered parenterally and exhibits complete absorption after intramuscular injection. [] It is not absorbed orally. [] Ceftazidime readily crosses the placenta. [] It binds to plasma proteins at a rate of 10% to 17%. [] The drug is primarily eliminated through renal excretion. [, ]

Applications

Combating Antibiotic Resistance

Ceftazidime is widely used in research to combat antibiotic resistance, particularly against Gram-negative bacteria. [, , , , ] Studies investigate its effectiveness against multidrug-resistant organisms, including those producing extended-spectrum β-lactamases (ESBLs), carbapenemases, and AmpC enzymes. [, , , , ]

Real-World Examples:

  • Ceftazidime-avibactam: A combination of Ceftazidime with the β-lactamase inhibitor avibactam shows promise in overcoming resistance mediated by various β-lactamases. [, , , , , , ] This combination demonstrates high susceptibility rates against carbapenem-resistant Enterobacteriaceae, including strains harboring KPC, NDM, and OXA-48 genes. [, , , ]
  • Ceftazidime-aztreonam: Combining Ceftazidime with aztreonam is being explored as a potential strategy against carbapenem-resistant Enterobacteriaceae, especially those exhibiting high-level resistance to carbapenems and/or Ceftazidime-avibactam. []
  • Resensitization to older antibiotics: Research explores the potential of Ceftazidime, alone or in combination with other agents, to restore the susceptibility of resistant strains to previously effective antibiotics, such as ceftolozane-tazobactam and meropenem. [, , ]

Pharmacokinetic Studies

Ceftazidime is frequently used in research to study the pharmacokinetics of β-lactam antibiotics. [, , , , , , , ] These studies explore factors influencing drug distribution, metabolism, and elimination, particularly in specific populations like neonates, elderly individuals, and animals. [, , , , , , ]

Real-World Examples:

  • Neonates: Pharmacokinetic studies have revealed age-related differences in Ceftazidime disposition in neonates, highlighting the need for dose adjustments in this population. [, ]
  • Elderly: Research has shown that age-related decreases in renal function can impact Ceftazidime elimination, supporting the use of a twice-daily dosage regimen in elderly patients with normal renal function. []
  • Animal models: Pharmacokinetic studies in various animal models, such as buffalo calves and rabbits, provide insights into species-specific differences in drug disposition and inform dosage regimen recommendations. [, , , ]

Synergistic Effects with Other Antibiotics

Researchers investigate the synergistic potential of Ceftazidime when combined with other antibiotics. [, , , , ] These studies aim to enhance bactericidal activity, broaden the spectrum of coverage, and overcome resistance mechanisms.

Real-World Examples:

  • Ceftazidime-avibactam with ertapenem or fosfomycin: These combinations demonstrate synergistic effects against carbapenemase-producing Klebsiella pneumoniae, potentially reducing MICs to below susceptibility breakpoints. []
  • Ceftazidime with amikacin: This combination has been studied for its potential to reduce the mutant selection window and suppress the emergence of drug-resistant mutants in Pseudomonas aeruginosa. []

Cefepime

Relevance: Cefepime is structurally related to Ceftazidime, both being cephalosporin antibiotics. They share a similar mechanism of action and are often compared in studies investigating their efficacy against resistant bacterial strains, particularly those resistant to Ceftazidime. For instance, one study examined the activity of Cefepime against Ceftazidime-resistant Gram-negative bacilli, highlighting the potential of Cefepime in overcoming certain resistance mechanisms [].

Cefpirome

Relevance: Cefpirome's structural similarity to Ceftazidime makes it a relevant compound. Both antibiotics belong to the cephalosporin class and target bacterial cell wall synthesis. Cefpirome is often investigated alongside Ceftazidime to evaluate its effectiveness against resistant strains and explore its potential as an alternative treatment option [].

Cefotaxime

Relevance: As a third-generation cephalosporin, Cefotaxime shares structural similarities with Ceftazidime and is often included in comparative studies to evaluate the efficacy and resistance profiles of these antibiotics against various bacterial species [].

Ceftriaxone

Relevance: Ceftriaxone's structural resemblance to Ceftazidime, being a third-generation cephalosporin, makes it a relevant compound. Both are commonly used to treat bacterial infections, and studies often compare their efficacy and safety profiles, including their penetration into cerebrospinal fluid [].

Cefoperazone

Relevance: Cefoperazone's relevance to Ceftazidime stems from their shared classification as third-generation cephalosporins, both inhibiting bacterial cell wall synthesis. Studies often compare their activity, especially against Pseudomonas aeruginosa and highlight the impact of protein binding on their serum bactericidal activity [].

Aztreonam

Relevance: Despite being a monobactam, Aztreonam is relevant to Ceftazidime as it is often studied in combination with Avibactam, a β-lactamase inhibitor also used with Ceftazidime. This combination, Aztreonam-Avibactam, is particularly significant in addressing infections caused by carbapenem-resistant Enterobacterales [, ].

Imipenem

Relevance: Imipenem is often compared to Ceftazidime in clinical trials assessing their efficacy as monotherapy for treating febrile neutropenic patients []. Both are important options for treating serious bacterial infections, and their different mechanisms of action and resistance profiles are often compared [].

Meropenem

Relevance: Meropenem, similar to Imipenem, is frequently studied in comparison to Ceftazidime. Studies investigate their effectiveness against resistant bacteria and explore their potential for combination therapy. It is also commonly used as a comparator drug in clinical trials evaluating new antibiotics, including Ceftazidime-Avibactam [, ].

Ertapenem

Relevance: While structurally different from Ceftazidime, Ertapenem's relevance lies in its frequent inclusion in studies investigating the synergistic potential of various antibiotic combinations against resistant bacteria. Ceftazidime-Avibactam is often evaluated alongside Ertapenem in these studies [].

Cefiderocol

Relevance: Cefiderocol's relevance to Ceftazidime stems from its potential to address infections caused by multidrug-resistant (MDR) bacteria, particularly those resistant to Ceftazidime-Avibactam. Its unique mechanism of action and ability to penetrate bacterial cells with reduced permeability make it an important compound for comparison and further research [].

Ampicillin

Relevance: Ampicillin's relevance to Ceftazidime lies in its use in combination therapy, particularly in treating neonatal sepsis where Ceftazidime alone might not be sufficient. Ampicillin's activity against Enterococci and Listeria monocytogenes, combined with Ceftazidime's broader spectrum, provides more comprehensive coverage [].

Cloxacillin

Relevance: While not directly related to Ceftazidime, Cloxacillin's relevance emerges in studies investigating the synergistic potential of various antibiotic combinations against resistant bacteria, including those resistant to Ceftazidime [].

Vancomycin

Relevance: Vancomycin is often compared to Ceftazidime in studies investigating the efficacy of antibiotic combinations for treating endophthalmitis, a severe eye infection [, ]. Ceftazidime, with its broad-spectrum activity, and Vancomycin, with its potent activity against Gram-positive bacteria, are often considered together for this purpose.

Properties

CAS Number

72558-82-8

Product Name

Ceftazidime

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C22H22N6O7S2

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1

InChI Key

ORFOPKXBNMVMKC-DWVKKRMSSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Solubility

396 mg/L
5.73e-03 g/L

Synonyms

Pyridinium, 1-​[[(6R,​7R)​-​7-​[[(2Z)​-​2-​(2-​amino-​4-​thiazolyl)​-​2-​[(1-​carboxy-​1-​methylethoxy)​imino]​acetyl]​amino]​-​2-​carboxy-​8-​oxo-​5-​thia-​1-​azabicyclo[4.2.0]​oct-​2-​en-​3-​yl]​methyl]​-​, inner salt

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.